4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a brominated pyrimidine ring and two morpholine groups
Preparation Methods
The synthesis of 4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level
Mechanism of Action
The mechanism of action of 4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrimidine ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The morpholine groups enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds include:
5-Bromo-2-(methylsulfanyl)pyrimidin-4-ol: This compound lacks the morpholine groups and has different chemical properties and applications.
4-(5-Bromopyrimidin-2-yl)morpholine: This compound has a similar structure but lacks the methylsulfanyl group, affecting its reactivity and applications
4-[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(morpholine-4-carbonyl)morpholine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H19BrN4O3S |
---|---|
Molecular Weight |
403.30 g/mol |
IUPAC Name |
[4-(5-bromo-2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H19BrN4O3S/c1-23-14-16-8-10(15)12(17-14)19-4-7-22-11(9-19)13(20)18-2-5-21-6-3-18/h8,11H,2-7,9H2,1H3 |
InChI Key |
VUKCQXJHFJRPBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCOCC3)Br |
Origin of Product |
United States |
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